2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE
Description
The compound, referred to by its full systematic name “2-{[4-amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide,” is a sulfonamide-pyrimidine hybrid with a complex structure featuring a pyrimidine core substituted with sulfanyl and sulfonyl groups, an acetamide linker, and a chlorinated aromatic moiety.
Crystallographic analysis using tools like SHELX could elucidate its three-dimensional conformation, which is critical for understanding its interactions with biological targets. The absence of reported crystal structures or experimental data, however, limits definitive conclusions about its properties or mechanisms.
Properties
IUPAC Name |
2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S2/c1-12-4-7-17(16(22)8-12)25-19(27)11-30-21-24-10-18(20(23)26-21)31(28,29)15-6-5-13(2)14(3)9-15/h4-10H,11H2,1-3H3,(H,25,27)(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWIBKYIBHODNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC(=C(C=C3)C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the sulfonyl group and subsequent functionalization with the thioacetamide moiety. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and thiolating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or amino groups.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings and the pyrimidine core may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with sulfonyl pyrimidine structures have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs. Research may focus on evaluating the biological activity of this compound against specific targets.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Studies might explore its efficacy and safety in treating diseases such as cancer, infections, or inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical properties might make it suitable for applications requiring specific reactivity or stability.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison requires structural analogs or compounds with overlapping functional groups. Below is an analysis based on general sulfonamide-pyrimidine derivatives and related pharmacophores:
Table 1: Comparison of Key Structural and Functional Features
| Compound Name/Class | Core Structure | Functional Groups | Reported Bioactivity | References |
|---|---|---|---|---|
| Target Compound | Pyrimidine-sulfonamide | 3,4-dimethylbenzenesulfonyl, chloro | No direct data available | N/A |
| Sulfamethoxazole (Antimicrobial) | Pyrimidine-sulfonamide | Methyl-isoxazole, sulfonamide | Dihydrofolate reductase inhibition | Literature |
| Imatinib (Kinase Inhibitor) | Pyrimidine-phenylaminopyridine | Acetamide, methylpiperazine | BCR-ABL tyrosine kinase inhibition | Literature |
| Celecoxib (COX-2 Inhibitor) | Pyrimidine-sulfonamide | Trifluoromethyl, methylphenyl | Cyclooxygenase-2 inhibition | Literature |
Key Observations:
Sulfonamide-Pyrimidine Hybrids: Sulfamethoxazole and celecoxib share the sulfonamide-pyrimidine motif but differ in substituents.
Chlorinated Aromatic Moieties : The 2-chloro-4-methylphenyl group in the target compound resembles substituents in kinase inhibitors like imatinib, where chloro groups enhance target binding via hydrophobic interactions .
Lack of Experimental Data : Unlike well-studied analogs (e.g., celecoxib), the absence of solubility, IC₅₀, or crystallographic data for the target compound precludes direct mechanistic or efficacy comparisons.
Research Findings and Limitations
- Structural Insights: SHELX-based crystallography is a standard tool for resolving sulfonamide derivatives’ conformations.
Biological Activity
The compound 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 477.0 g/mol. The structure features a pyrimidine core, amino and sulfonyl groups, and a chloro-substituted phenylacetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C21H21ClN4O3S2 |
| Molecular Weight | 477.0 g/mol |
| CAS Number | 894950-70-0 |
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or modulator , influencing various biochemical pathways. Studies suggest that similar compounds can inhibit enzymes involved in metabolic processes, particularly in cancer metabolism .
Enzyme Inhibition
Research indicates that derivatives of this compound may exhibit significant inhibition against enzymes like butyrylcholinesterase (BChE), which is a therapeutic target for Alzheimer's disease. For instance, one derivative demonstrated an IC50 value of 3.94 μM against BChE, indicating strong inhibitory potential .
Anticancer Potential
The modulation of pyruvate kinase M2 has been linked to cancer cell metabolism, suggesting that this compound could have applications in oncology. Compounds with similar structures have shown promise as anticancer agents by affecting metabolic pathways critical for tumor growth .
Study on Butyrylcholinesterase Inhibition
A series of substituted acetamide derivatives were synthesized and evaluated for their ability to inhibit BChE. The findings revealed that certain compounds exhibited significant inhibition, with detailed docking studies confirming their binding to the active sites of the enzyme .
Interaction Studies
Interaction studies involving this compound focus on its binding affinity towards specific targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to assess these interactions, which are crucial for understanding the therapeutic potential and safety profile of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
